N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide
Brand Name: Vulcanchem
CAS No.: 1049493-59-5
VCID: VC4293823
InChI: InChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25)
SMILES: CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Molecular Formula: C19H25N5O3S
Molecular Weight: 403.5

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide

CAS No.: 1049493-59-5

Cat. No.: VC4293823

Molecular Formula: C19H25N5O3S

Molecular Weight: 403.5

* For research use only. Not for human or veterinary use.

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide - 1049493-59-5

Specification

CAS No. 1049493-59-5
Molecular Formula C19H25N5O3S
Molecular Weight 403.5
IUPAC Name 2,2-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
Standard InChI InChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25)
Standard InChI Key OSHUMRRDVZHLBE-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3

Introduction

Chemical Overview

N-(4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is a synthetic organic compound featuring a complex molecular structure. It combines a pyrazine ring, a piperazine group, a sulfonamide linkage, and a pivalamide moiety. These structural components contribute to its potential applications in medicinal chemistry.

Structural Features

The compound's structure integrates:

  • A pyrazine ring that enhances aromaticity and electronic properties.

  • A piperazine moiety that provides flexibility and potential for hydrogen bonding.

  • A sulfonamide group, which is commonly associated with biological activity.

  • A bulky pivalamide group, contributing to steric effects and lipophilicity.

Synthesis Pathways

The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide typically involves multi-step organic reactions:

  • Formation of the Piperazine Derivative:

    • Pyrazine is reacted with piperazine under controlled conditions to form the pyrazin-piperazine intermediate.

  • Sulfonation:

    • The intermediate is subjected to sulfonation using an appropriate sulfonyl chloride derivative to introduce the sulfonamide functionality.

  • Amidation:

    • The sulfonated product undergoes amidation with pivaloyl chloride or a similar reagent to attach the pivalamide group.

Table 1: Example Reaction Conditions

StepReagents/ConditionsOutcome
Piperazine ReactionPyrazine + Piperazine, solvent (e.g., DMF), base (e.g., K2CO3)Pyrazin-piperazine intermediate
SulfonationSulfonyl chloride, solvent (e.g., DCM), base (e.g., Et3N)Sulfonamide derivative
AmidationPivaloyl chloride, solvent (e.g., THF), catalyst (e.g., DMAP)Final compound

Biological Activity

The compound's structural features suggest potential bioactivity in various therapeutic areas:

  • Enzyme Inhibition: The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase or kinases.

  • Receptor Modulation: Piperazine derivatives often interact with neurotransmitter receptors or transporters.

Related Studies

Numerous studies highlight the relevance of similar compounds:

  • Kinase Modulation: Sulfonamides have been shown to regulate protein kinases like SGK1, which are implicated in inflammatory diseases .

  • Antifungal Activity: Related sulfonamides exhibit antifungal properties against Candida species .

  • Anticonvulsant Activity: Piperazine derivatives have demonstrated efficacy in epilepsy models .

Table 2: Comparative Bioactivity of Related Compounds

Compound ClassActivity TypeTarget Disease/Condition
N-(Pyrazin-piperazin)-sulfonamidesKinase inhibitionRheumatoid arthritis, osteoarthritis
Phenylpiperazine derivativesAnticonvulsantEpilepsy
Pyrazole-sulfonamidesAntifungalFungal infections

Potential for Drug Development

The combination of pharmacophores in N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide makes it an attractive candidate for further development as a pharmaceutical agent.

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